molecular formula C20H25NO3S B3010023 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 2210053-04-4

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B3010023
CAS No.: 2210053-04-4
M. Wt: 359.48
InChI Key: AFYSGNHPULZPKN-UHFFFAOYSA-N
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Description

N-((4-(2-Hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic organic compound with the CAS Number 2210053-04-4 and a molecular formula of C₂₀H₂₅NO₃S, corresponding to a molecular weight of 359.5 g/mol . This molecule is characterized by a unique hybrid structure that incorporates multiple pharmacologically relevant features. The core consists of a tetrahydro-2H-thiopyran (thiacyclohexane) ring, a saturated six-membered ring containing a sulfur atom, which is substituted at the 4-position with both a 2-hydroxyethoxy chain and a methyl group that is linked to the acetamide nitrogen . The acyl side chain is a naphthalen-1-ylacetamide group, which provides a bulky, hydrophobic aromatic surface. The presence of the polar hydroxyethoxy moiety enhances the compound's aqueous solubility, making it more suitable for biological testing in various experimental buffers. The combination of a sulfur-containing heterocycle, a polyethylene glycol-like linker, and a naphthalene ring makes this molecule a valuable intermediate or scaffold in medicinal chemistry research. Potential applications include its use in the design and synthesis of novel bioactive molecules, as a building block in chemical library development for high-throughput screening, or as a probe for studying protein-ligand interactions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3S/c22-10-11-24-20(8-12-25-13-9-20)15-21-19(23)14-17-6-3-5-16-4-1-2-7-18(16)17/h1-7,22H,8-15H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYSGNHPULZPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)CC2=CC=CC3=CC=CC=C32)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a tetrahydrothiopyran moiety and a naphthalene ring, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N1O3S1C_{18}H_{23}N_{1}O_{3}S_{1}, with a molecular weight of approximately 337.5 g/mol. The compound features a hydroxyethoxy substituent that enhances solubility, which is crucial for its biological interactions.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways critical in diseases such as cancer and infections .
  • Receptor Modulation : It interacts with various receptors, influencing cellular signaling pathways. This characteristic makes it a candidate for drug design aimed at treating metabolic disorders and cancer.
  • Membrane Interaction : Studies have suggested that this compound can interact with phospholipid bilayers, potentially leading to membrane damage and cell death, which is particularly relevant in cancer therapy.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological ActivityReferences
N-(2,6-dimethylphenyl)tetrahydro-2H-thiopyran-4-carboxamideTetrahydrothiopyran structureEnzyme inhibition; moderate anti-inflammatory properties
2,4-difluoro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamideDifluorobenzamide and tetrahydrothiopyran functionalitiesEnhanced cytotoxicity against specific cancer cell lines
N-(4-(2-Hydroxyethoxy)phenyl)acetamideHydroxyethoxy group; acetamide linkageAntioxidant properties; potential neuroprotective effects

Case Studies

Several studies have explored the biological effects of this compound:

  • Anticancer Activity : A study demonstrated that this compound exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism involved apoptosis induction through caspase activation .
  • Antimicrobial Properties : Another investigation revealed that the compound displayed antimicrobial activity against various pathogens, suggesting its potential use as an antimicrobial agent in therapeutic formulations.
  • Inflammation Modulation : Research has indicated that this compound can modulate inflammatory responses in vitro, making it a candidate for treating inflammatory diseases.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Naphthalene derivatives have been studied for their anticancer properties. Compounds similar to N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-2-(naphthalen-1-yl)acetamide have shown cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50 (µM)
Naphthalene derivativeHepG2 (liver cancer)12
Naphthalene derivativeMCF-7 (breast cancer)8

These findings suggest that the compound may inhibit key proteins involved in tumor growth and metastasis.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes that are critical for disease processes. For instance, its structural features allow it to bind effectively to enzyme active sites, modulating biochemical pathways essential for cellular function.

Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activity, suggesting that this compound may possess potential as an antimicrobial agent by targeting bacterial growth mechanisms.

Case Study 1: Anticancer Research

In a study examining the anticancer effects of naphthalene derivatives, researchers found that compounds structurally related to this compound exhibited significant cytotoxicity against HepG2 and MCF-7 cell lines. The study utilized a series of assays to determine IC50 values, confirming the compound's potential as a lead candidate for further development in cancer therapeutics .

Case Study 2: Enzyme Interaction Studies

Another study focused on the enzyme inhibition capabilities of this class of compounds. Researchers employed molecular docking studies to predict binding affinities and interaction profiles with target enzymes involved in metabolic pathways. The results indicated that the compound could serve as a scaffold for developing new enzyme inhibitors .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups IR C=O (cm⁻¹) HRMS [M+H]⁺
Target Compound Not Reported Estimated ~450 Thiopyran, hydroxyethoxy, acetamide ~1670* Not Reported
6m () C₂₁H₁₈ClN₄O₂ 393.11 Triazole, chloroacetamide 1678 393.1112
6c () C₂₁H₁₈N₅O₄ 404.13 Triazole, nitroacetamide 1676 404.1348
11d () C₃₂H₂₅ClFN₃O₃S 594.08 Pyridine, tetrahydronaphthalene Not Reported Not Reported
Compound C₁₈H₂₇NO₃S₂ 369.50 Thiopyran, thiophene Not Reported Not Reported

*Estimated based on analogous acetamide derivatives.

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